(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
BTK (Bruton’s tyrosine kinase) Inhibition: The compound may act as a BTK inhibitor, potentially modulating immune responses and inflammation. BTK inhibitors have therapeutic implications in autoimmune diseases, B-cell malignancies, and chronic inflammatory conditions .
PI3Kδ (Phosphoinositide 3-kinase delta) Inhibition: Recent studies have identified potent and selective PI3Kδ inhibitors, including derivatives of this compound. PI3Kδ plays a critical role in chronic obstructive pulmonary disease (COPD), and inhibition of this enzyme could offer therapeutic benefits .
Synthetic Chemistry and Tetrazine Derivatives
The compound’s tetrazine moiety (1,2,4,5-tetrazine) has versatile applications in synthetic chemistry and bioconjugation. Here’s how it contributes:
- Efficient Synthesis of Alkyltetrazines : Researchers have developed an efficient route for synthesizing asymmetrically disubstituted alkyltetrazines using Sonogashira coupling. These compounds serve as valuable building blocks for bioorthogonal chemistry and labeling strategies .
Antioxidant Properties
The compound’s derivatives have been explored for their antioxidant activity. Specifically:
- Hydroxyl-Protected Derivatives : Scientists synthesized hydroxyl group-protected derivatives to understand the source of antioxidant activity. These investigations shed light on the role of the compound in oxidative stress and cellular protection .
Analogues and Drug Design
The compound’s structural features inspire the design of analogues and potential drug candidates:
- Febuxostat Analogues : Analogues based on the compound’s scaffold have been evaluated for xanthine oxidase (XO) inhibitory activity. These studies contribute to drug development for gout and related disorders .
Materials Science and Solid Forms
The compound’s solid forms have implications beyond pharmacology:
- Solid Forms : Researchers have characterized solid forms of the compound, which may find applications in materials science, such as drug formulation and delivery systems .
Interdisciplinary Research
The compound’s diverse properties encourage interdisciplinary collaborations:
- Fragment-Hybrid Approach : Researchers have used a fragment-hybrid approach to discover potent and selective PI3Kδ inhibitors. Such interdisciplinary efforts bridge chemistry, biology, and medicine .
properties
IUPAC Name |
(Z)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-18-6-5-9-20(14-18)16-28-17-26-23-21(24(28)31)15-27-29(23)13-12-25-22(30)11-10-19-7-3-2-4-8-19/h2-11,14-15,17H,12-13,16H2,1H3,(H,25,30)/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLGDQTWZXWHEE-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.